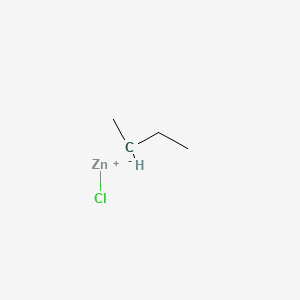![molecular formula C9H13NO2 B14458013 Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 76100-69-1](/img/structure/B14458013.png)
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of its rings. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various biologically active molecules. These compounds are often utilized in drug design due to their ability to interact with a range of biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of these compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed cyclopropanation method mentioned above is particularly suitable for industrial applications due to its high yield and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for these compounds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics .
Comparación Con Compuestos Similares
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are known for their biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different ring structure but also exhibit significant biological activities.
Bicyclo[2.1.1]hexane derivatives: These compounds are structurally similar but lack the nitrogen atom, which can affect their biological properties.
The uniqueness of this compound lies in its specific bicyclic structure with a nitrogen atom, which allows it to interact with a variety of biological targets and exhibit a range of biological activities .
Propiedades
Número CAS |
76100-69-1 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-5(2)12-9(11)8-7-3-6(7)4-10-8/h6-8,10H,1,3-4H2,2H3 |
Clave InChI |
WCTAIVIOUWCLHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)OC(=O)C1C2CC2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



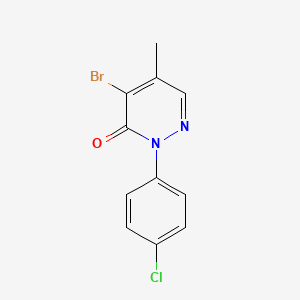
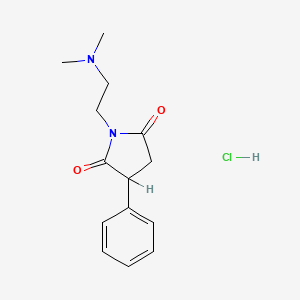
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
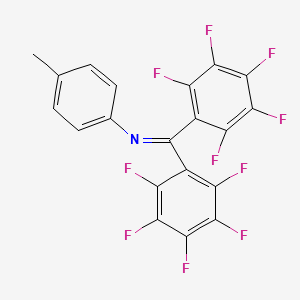
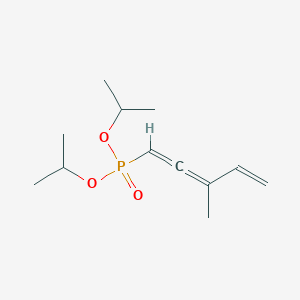
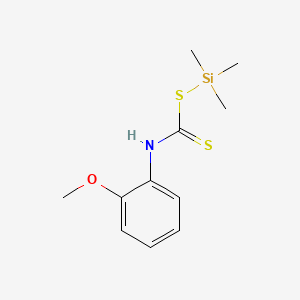

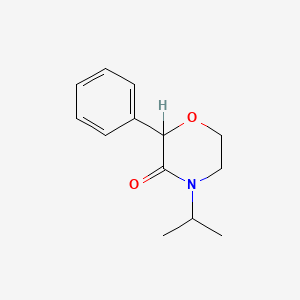
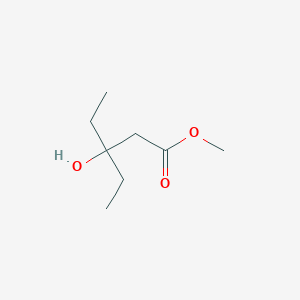
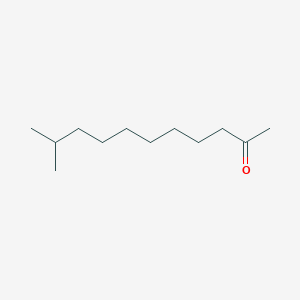
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
